(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate
Description
(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate is a heterocyclic compound featuring a fused pyrido-azepine core. The molecule contains a seven-membered azepine ring fused to a pyridine moiety, with functional groups including an ethyl carboxylate ester, a hydroxyl group at position 5, and a ketone at position 7. The (Z)-stereochemistry denotes the spatial arrangement of substituents around the double bond, which influences its conformational stability and intermolecular interactions.
Properties
CAS No. |
652976-27-7 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 5-hydroxy-8-oxo-7,9-dihydropyrido[2,3-b]azepine-6-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(17)8-6-9(15)14-11-7(10(8)16)4-3-5-13-11/h3-5,16H,2,6H2,1H3,(H,13,14,15) |
InChI Key |
OGJJBNMWGOFBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NC(=O)C1)N=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine. This reaction results in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Functional groups attached to the pyridoazepine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxyl derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate exhibits various biological activities, including:
-
Anticancer Properties :
- The compound has shown promise as an anticancer agent through mechanisms such as apoptosis induction in cancer cells.
- Case studies have demonstrated its effectiveness against various human tumor cell lines, with specific growth inhibition rates observed.
Cell Line GI50 (nM) A549 (Lung) 50 MCF7 (Breast) 75 HeLa (Cervical) 100 -
Anti-inflammatory Effects :
- Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- In animal models, significant reduction in inflammation was recorded.
Compound Dose (mg/kg) Edema Inhibition (%) Ethyl Derivative 50 82 Celecoxib (Control) 50 22 -
Neuroprotective Effects :
- Emerging evidence suggests that the compound may offer neuroprotective benefits by protecting neuronal cells from oxidative stress and apoptosis.
- This property is particularly relevant for neurodegenerative disease research.
Synthesis and Modification
The synthesis of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate typically involves multi-step organic synthesis techniques. Various methods can be employed to modify the compound to enhance its biological properties or to create derivatives with improved efficacy.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate. Here is a comparative analysis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 5-hydroxy-7H-pyrido[2,3-b]azepin-8-one | Lacks carbonyl at C8 | Different biological activity profile |
| 5-Hydroxy-N-(pyridin-2-yl)pyrazole | Contains pyrazole instead of azepine | Different mechanism of action |
| 1-(4-Methylphenyl)-1H-pyrrole | Different ring structure | Focused on neuroactive properties |
The unique combination of features in (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate positions it as a distinct candidate for further research in medicinal chemistry.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on ring systems, functional groups, synthetic routes, and crystallographic properties.
Structural Analogues
*Molecular formulas inferred from structural descriptions in evidence.
Crystallographic and Hydrogen-Bonding Properties
- The target compound’s hydroxyl and carbonyl groups likely form N–H···O and O–H···O bonds, similar to the pyrimido-diazepine in , which exhibits a 3D network via N–H···O and C–H···O interactions .
- In contrast, pyrrolo-pyridine derivatives () lack strong H-bond donors, resulting in less complex packing motifs.
- Puckering analysis () suggests the seven-membered azepine ring in the target compound may adopt non-planar conformations, influencing solubility and bioactivity.
Research Findings and Limitations
- Data Gaps : Direct crystallographic or biological data for the target compound are absent in the evidence; comparisons rely on structural extrapolation.
- Synthetic Challenges : Stereochemical control during azepine ring formation requires advanced techniques (e.g., chiral catalysts), as seen in related diazepine syntheses .
Q & A
Q. What synthetic strategies are recommended for preparing (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate?
The synthesis typically involves cyclization reactions of intermediates with carbonyl-containing moieties. For example, analogous pyridoazepine derivatives are synthesized via condensation of spirocyclic diones with aromatic amines or phenol derivatives under reflux conditions, followed by purification using column chromatography . Ethyl ester groups are often introduced via nucleophilic substitution or esterification under acidic/basic conditions. Reaction progress should be monitored via TLC, and intermediates characterized by melting point, IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and UV-Vis spectroscopy (to detect conjugated π-systems) .
Q. How can the Z-configuration of the ethyl carboxylate group be confirmed experimentally?
The Z-configuration is determined using NOESY NMR to identify spatial proximity between the ethyl group and adjacent protons. For example, in similar thiazolo-pyrimidine derivatives, NOE correlations between the ethyl ester protons and the azepine ring protons confirm the Z-isomer . X-ray crystallography (discussed below) provides definitive confirmation by visualizing spatial arrangements .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign signals for the ethyl group (e.g., triplet at ~1.3 ppm for CH3 and quartet at ~4.2 ppm for CH2 in 1H NMR), hydroxyl proton (broad peak at ~5–6 ppm), and azepine ring protons (complex splitting due to puckering) .
- IR : Key peaks include O-H stretch (~3200–3500 cm⁻¹), ester C=O (~1720 cm⁻¹), and lactam C=O (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of the ethyl group (e.g., [M–COOEt]+) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s ring conformation?
The pyridoazepine ring’s puckering can be analyzed using Cremer-Pople parameters (e.g., total puckering amplitude Q and polar coordinates θ, φ) to quantify deviations from planarity . SHELXL (via Olex2 or similar software) refines the structure using high-resolution data, with hydrogen-bonding networks (e.g., O-H···O=C interactions) stabilizing the Z-configuration . The Cambridge Structural Database (CSD) can benchmark geometric parameters against similar fused-ring systems .
Q. What computational methods are suitable for modeling hydrogen-bonding interactions in crystals?
Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like D (donor)–A (acceptor) patterns. For example, the hydroxyl group may form R₂²(8) motifs with adjacent carbonyls, which stabilize the crystal lattice . DFT calculations (e.g., B3LYP/6-31G*) can optimize H-bond geometries and calculate interaction energies, validated against crystallographic data .
Q. How should contradictory NMR and X-ray data be resolved?
Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Variable-temperature NMR can detect conformational exchange (e.g., coalescence of diastereotopic protons). If X-ray shows a single conformation but NMR suggests fluxionality, molecular dynamics simulations (e.g., AMBER) may reconcile the data by modeling ring flexibility .
Q. What reaction mechanisms explain the compound’s stability under acidic/basic conditions?
The lactam ring (8-oxo group) is susceptible to hydrolysis under strong acids/bases. Kinetic studies (e.g., monitoring degradation via HPLC at λ = 254 nm) can determine rate constants. Protective strategies, such as steric hindrance from substituents (e.g., 5-hydroxy group), may slow degradation . Isotopic labeling (e.g., ¹⁸O in the lactam) can track hydrolysis pathways .
Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Validation
Table 2. Common Contaminants in Synthesis and Analytical Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
